N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide
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Description
N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide is a useful research compound. Its molecular formula is C15H13F3N2O and its molecular weight is 294.277. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that their targets may be associated with bacterial cell function .
Mode of Action
It is suggested that these types of compounds may have a broad range of inhibitory effects, indicating that they target elements that have a global effect on bacterial cell function .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
Compounds with similar structures have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10(8-13(21)20-14(9-19)6-7-14)11-4-2-3-5-12(11)15(16,17)18/h2-5,8H,6-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCVRDKXAVHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CC1)C#N)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.